N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide
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Overview
Description
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide is a complex organic compound that features a pyrimidine ring substituted with diethylamino and methyl groups, linked to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide typically involves multi-step organic reactionsThe final step involves coupling the pyrimidine derivative with an aniline derivative under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can bind to specific proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[2-(diethylamino)ethyl]benzamide: Similar structure but with different substituents on the aromatic ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxy group instead of the diethylamino group.
Uniqueness
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and membrane permeability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-5-8-9-19(26)22-16-10-12-17(13-11-16)23-20-21-15(4)14-18(24-20)25(6-2)7-3/h10-14H,5-9H2,1-4H3,(H,22,26)(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBPIMWPFQRGJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N(CC)CC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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